molecular formula C11H14N2O B13067143 3-(4-amino-1H-indol-1-yl)propan-1-ol

3-(4-amino-1H-indol-1-yl)propan-1-ol

Cat. No.: B13067143
M. Wt: 190.24 g/mol
InChI Key: ZEVPUJOUZZXCGT-UHFFFAOYSA-N
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Description

3-(4-amino-1H-indol-1-yl)propan-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications . This compound features an indole ring substituted with an amino group and a propanol chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-indol-1-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-indol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

3-(4-amino-1H-indol-1-yl)propan-1-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-indol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-amino-1H-indol-1-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(4-amino-1H-indol-1-yl)propan-1-ol, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring with an amino group at the 4-position and a propan-1-ol side chain. This unique structure allows it to exhibit various pharmacological properties.

Property Details
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 177.23 g/mol
CAS Number 13574126

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's mechanism involves interaction with specific molecular targets that lead to the modulation of cell signaling pathways associated with cancer progression .

Case Study:
In a study evaluating the compound's effect on MDA-MB-231 cells, it was found that lower concentrations (as low as 6.25 µM) resulted in a significant decrease in cell viability, suggesting potent anticancer properties .

Antimicrobial Activity

This compound also demonstrates antimicrobial activity. It has been tested against various pathogens, including Candida species. The compound functions by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Table: Antimicrobial Activity Against Fungal Strains

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.022 µg/mL
Candida glabrata0.045 µg/mL

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

  • Receptor Modulation: The compound acts as a positive modulator of adenosine receptors (ADORA1 and ADORA2A), enhancing their ligand affinity and thereby influencing cellular signaling events .
  • Enzyme Inhibition: It inhibits phospholipase A2 activity, which is involved in inflammatory responses and membrane dynamics .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions: Combining indole derivatives with propanols under acidic conditions.
  • Reductive Amination: Utilizing appropriate amines and aldehydes in the presence of reducing agents.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-aminoindol-1-yl)propan-1-ol

InChI

InChI=1S/C11H14N2O/c12-10-3-1-4-11-9(10)5-7-13(11)6-2-8-14/h1,3-5,7,14H,2,6,8,12H2

InChI Key

ZEVPUJOUZZXCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CCCO)N

Origin of Product

United States

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